

Clofutriben's Potency in Different Tissues: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

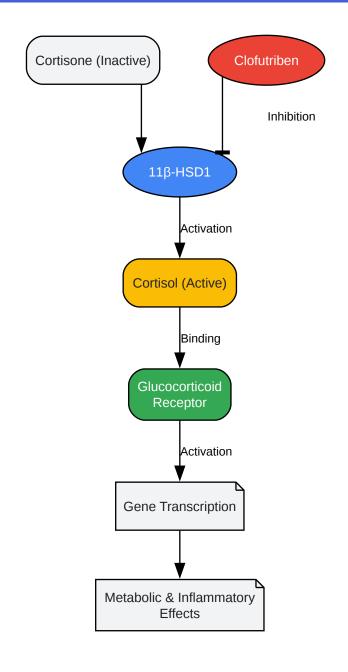
Clofutriben (also known as SPI-62) is a potent and selective inhibitor of 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1), an enzyme that plays a crucial role in the local regulation of active cortisol in key metabolic tissues. This guide provides a comparative analysis of **Clofutriben**'s potency, supported by available data, and contrasts it with other 11β -HSD1 inhibitors.

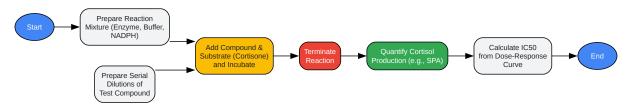
Mechanism of Action: Targeting Intracellular Cortisol Production

Clofutriben's therapeutic potential lies in its ability to reduce the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[1] This mechanism is particularly relevant in tissues with high 11β -HSD1 expression, such as the liver, adipose tissue, and skeletal muscle. By inhibiting this enzyme, Clofutriben effectively lowers intracellular cortisol levels, thereby mitigating the detrimental effects of cortisol excess associated with various metabolic and inflammatory diseases.

The signaling pathway illustrates the central role of 11β -HSD1 in cortisol regulation and the point of intervention for inhibitors like **Clofutriben**.







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References

- 1. Sparrow Pharmaceuticals Presents Data on SPI-62 at the European Congress of Endocrinology — Sparrow Pharmaceuticals [sparrowpharma.com]
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